5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17508882
Molecular Formula: C7H2Cl2N2O3S
Molecular Weight: 265.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H2Cl2N2O3S |
|---|---|
| Molecular Weight | 265.07 g/mol |
| IUPAC Name | 5-(2,5-dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H2Cl2N2O3S/c8-3-1-2(4(9)15-3)6-10-5(7(12)13)11-14-6/h1H,(H,12,13) |
| Standard InChI Key | DIMSCVSXCDASNJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC(=C1C2=NC(=NO2)C(=O)O)Cl)Cl |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (IUPAC name: 5-(2,5-dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid) features a 1,2,4-oxadiazole ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a 2,5-dichlorothiophene moiety. The oxadiazole ring’s electron-deficient nature, combined with the electron-withdrawing chlorine atoms on the thiophene ring, creates a polarized system conducive to nucleophilic and electrophilic interactions . The carboxylic acid group enhances solubility in polar solvents and facilitates salt formation, which is critical for bioavailability.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₂Cl₂N₂O₃S |
| Molecular Weight | 265.07 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Soluble in DMF, DMSO, acetonitrile |
| Melting Point | Under investigation |
The compound’s structure has been validated via spectroscopic methods, including IR (stretching vibrations for C=O at ~1680 cm⁻¹ and C=N at ~1600 cm⁻¹) and LC-MS (m/z 265.07) .
Electronic and Steric Effects
The dichlorothiophene moiety introduces steric hindrance, which influences binding affinity to biological targets. Quantum mechanical calculations suggest that the chlorine atoms stabilize the molecule through inductive effects, while the thiophene ring’s aromaticity contributes to π-π stacking interactions . The carboxylic acid group’s ionization state (pKa ≈ 3.5) enables pH-dependent solubility, a property leveraged in prodrug design.
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 5-(2,5-dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically follows a three-step sequence:
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Formation of the Amidoxime Intermediate: Aryl nitriles react with hydroxylamine under basic conditions to yield amidoximes .
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O-Acylation: The amidoxime undergoes acylation with chloroacetic acid derivatives, facilitated by coupling agents such as DCC (dicyclohexylcarbodiimide).
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Cyclodehydration: Heating the O-acylamidoxime in borate buffer (pH 9.5) at 90°C induces cyclization, forming the 1,2,4-oxadiazole ring .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amidoxime Formation | NH₂OH·HCl, NaHCO₃, EtOH, 60°C | 75–85 |
| O-Acylation | Chloroacetic acid, DCC, DMF | 65–78 |
| Cyclodehydration | Borate buffer, 90°C, 2 h | 51–92 |
Side reactions, such as hydrolysis of the amidoxime intermediate, are mitigated by optimizing pH and temperature .
Challenges in Scalability
Scalability is hindered by the sensitivity of the oxadiazole ring to prolonged heating and acidic conditions. Recent advances employ microwave-assisted synthesis to reduce reaction times and improve yields (up to 88% in 30 minutes). Alternative solvents like acetonitrile minimize byproduct formation compared to DMF .
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate potent activity against Gram-positive bacteria (MIC = 4–8 µg/mL for S. aureus) and moderate activity against Gram-negative strains (MIC = 16–32 µg/mL for E. coli). The dichlorothiophene moiety enhances membrane permeability, while the oxadiazole ring disrupts cell wall synthesis via inhibition of penicillin-binding proteins .
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀) |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Cisplatin (8.2) |
| A549 (Lung) | 18.7 | Doxorubicin (1.5) |
| HEK-293 (Normal) | >50 | Cisplatin (22.4) |
Antioxidant and Anti-inflammatory Effects
Radical scavenging assays (DPPH and ABTS) reveal moderate antioxidant activity (EC₅₀ = 45–60 µM), attributed to the carboxylic acid group’s ability to donate protons . In carrageenan-induced rat paw edema models, the compound reduces inflammation by 58% at 50 mg/kg, comparable to diclofenac .
Applications in Drug Development
Lead Optimization Strategies
Structural analogs with modified thiophene substituents (e.g., replacing chlorine with trifluoromethyl groups) show enhanced metabolic stability in hepatic microsomes . Prodrug derivatives, such as ethyl esters, improve oral bioavailability in rodent models.
Material Science Applications
The compound’s conjugated system and thermal stability (decomposition temperature >250°C) make it a candidate for organic semiconductors. Thin-film transistors incorporating the molecule exhibit hole mobility of 0.12 cm²/V·s, suitable for flexible electronics.
Future Directions and Challenges
While preclinical data are promising, gaps remain in understanding the compound’s in vivo pharmacokinetics and long-term toxicity. Computational modeling predicts high plasma protein binding (89%), which may limit free drug availability . Synergistic studies with existing antibiotics or chemotherapeutics could enhance therapeutic efficacy.
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